Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-2-(methylthio)benzoic acid with methyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and methylthio groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(methylthio)-1,3,4-thiadiazole: Another sulfur- and nitrogen-containing heterocycle with similar applications in medicinal chemistry.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole: Demonstrates antioxidant activity.
Uniqueness
Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the benzimidazole core with the methylthio and amino groups allows for versatile modifications and applications in various fields.
Properties
Molecular Formula |
C10H11N3O2S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
methyl 6-amino-2-methylsulfanyl-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H11N3O2S/c1-15-9(14)6-3-5(11)4-7-8(6)13-10(12-7)16-2/h3-4H,11H2,1-2H3,(H,12,13) |
InChI Key |
VOGRIMXPALUQAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)NC(=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.